molecular formula C14H16N2O2 B14314096 N-[3-(Furan-2-yl)propyl]-N'-phenylurea CAS No. 110203-69-5

N-[3-(Furan-2-yl)propyl]-N'-phenylurea

Cat. No.: B14314096
CAS No.: 110203-69-5
M. Wt: 244.29 g/mol
InChI Key: SLKMAWOBMOLFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Furan-2-yl)propyl]-N'-phenylurea is a urea derivative characterized by a furan-2-ylpropyl group attached to one nitrogen atom of the urea moiety and a phenyl group to the other.

Properties

CAS No.

110203-69-5

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-[3-(furan-2-yl)propyl]-3-phenylurea

InChI

InChI=1S/C14H16N2O2/c17-14(16-12-6-2-1-3-7-12)15-10-4-8-13-9-5-11-18-13/h1-3,5-7,9,11H,4,8,10H2,(H2,15,16,17)

InChI Key

SLKMAWOBMOLFAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-yl)propyl]-N’-phenylurea typically involves the reaction of 3-(furan-2-yl)propylamine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds smoothly at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of N-[3-(Furan-2-yl)propyl]-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-yl)propyl]-N’-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-yl)propyl]-N’-phenylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial and therapeutic effects. The furan ring and phenylurea moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

N-(2-Chloro-4-pyridyl)-N'-phenylurea (CPPU)

  • Structure : Replaces the furan-2-ylpropyl group with a 2-chloro-4-pyridyl moiety.
  • Application : CPPU is a plant growth regulator used to enhance fruit size and yield in crops like grapes. Evidence shows that it improves fruit set, soluble solid content, and reduces abscission when combined with gibberellin .

N-[3-(10H-Phenothiazin-10-yl)propyl]urea Derivatives

  • Structure: Features a phenothiazine ring instead of furan.
  • Activity: These derivatives exhibit antimicrobial and antituberculosis activities due to the phenothiazine moiety, which is known for its redox-active and intercalative properties .

3-[3-(Dimethylamino)propyl]-1-phenylurea

  • Structure: Contains a dimethylamino group instead of furan.
  • Properties: Limited toxicological data exist, but the dimethylamino group introduces basicity and hydrophilicity, which could influence solubility and membrane permeability compared to the hydrophobic furan .

Functional Group Variations

Thiourea Analogs (e.g., N-Phenyl-N'-(3-phenylpropyl)thiourea)

  • Structure : Replaces the urea oxygen with sulfur.
  • Impact : Thioureas exhibit stronger hydrogen-bonding capabilities and altered pharmacokinetics. For example, thioureas often show enhanced metal-ion chelation, which could be leveraged in catalysis or heavy-metal sensing applications .

Acrylamide Derivatives (e.g., DM489)

  • Structure : Features an acrylamide group with a furan substituent.
  • Activity: DM489, a neuropathic pain inhibitor, highlights the role of the furan ring in modulating biological activity. However, the acrylamide functional group enables covalent binding to targets, unlike the non-covalent interactions typical of ureas .

Agricultural and Pesticidal Ureas

  • Fenuron (N,N-Dimethyl-N'-phenylurea): A herbicide with simple substituents (methyl groups), demonstrating that minor structural changes drastically alter application scope. Fenuron lacks the furan or chloro-pyridyl groups, resulting in broader, less selective herbicidal activity .
  • Isoproturon (N,N-Dimethyl-N'-(4-isopropylphenyl)urea) : Selective herbicide showing how bulky substituents (e.g., isopropylphenyl) enhance target specificity. The furan-propyl group in the target compound may similarly influence selectivity in agrochemical contexts .

Data Tables

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Substituent R₁ Substituent R₂ Key Application/Activity Reference ID
N-[3-(Furan-2-yl)propyl]-N'-phenylurea 3-(Furan-2-yl)propyl Phenyl Hypothetical agrochemical/pharma -
CPPU 2-Chloro-4-pyridyl Phenyl Plant growth regulation
N-[3-(Phenothiazin-10-yl)propyl]urea 3-(Phenothiazin-10-yl)propyl Phenyl Antimicrobial, antituberculosis
Fenuron Dimethyl Phenyl Herbicide

Table 2: Impact of Functional Group Modifications

Functional Group Example Compound Key Property/Effect
Urea This compound Hydrogen bonding, bioactivity modulation
Thiourea N-Phenyl-N'-(3-phenylpropyl)thiourea Enhanced metal chelation, stronger H-bonding
Acrylamide DM489 (furan-acrylamide) Covalent target binding, neuropathic inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.